Methyl 2-(4-chloro-2-methoxyphenyl)benzoate
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Overview
Description
Methyl 2-(4-chloro-2-methoxyphenyl)benzoate: is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with a methoxy group and a chloro group at specific positions. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chloro-2-methoxybenzaldehyde and methyl benzoate.
Reaction Conditions: The reaction involves a Knoevenagel condensation followed by cyclization under acidic conditions.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can reduce the compound to its corresponding alcohol derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed:
Oxidation: 2-(4-chloro-2-methoxyphenyl)benzoic acid.
Reduction: 2-(4-chloro-2-methoxyphenyl)benzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a probe in biological studies to understand the interaction of phenyl-containing compounds with biological macromolecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context but generally involves binding to the active site of the target molecule, leading to a biological response.
Comparison with Similar Compounds
Methyl 2-(2-methoxyphenyl)benzoate: Lacks the chloro group, leading to different reactivity and biological activity.
Methyl 2-(4-methoxyphenyl)benzoate: Different position of the methoxy group, affecting the compound's properties.
Methyl 2-(4-chlorophenyl)benzoate: Absence of the methoxy group, resulting in distinct chemical behavior.
Uniqueness: Methyl 2-(4-chloro-2-methoxyphenyl)benzoate is unique due to the combination of the chloro and methoxy groups, which confer specific reactivity and biological activity not seen in similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-(4-chloro-2-methoxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-9-10(16)7-8-12(14)11-5-3-4-6-13(11)15(17)19-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSLNTHHNGDDHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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